5-Bromo-1-phenyl-1h-tetrazole
Overview
Description
5-Bromo-1-phenyl-1H-tetrazole is a synthetic organic compound with the molecular formula C7H5BrN4. It has a high nitrogen content and is part of the tetrazole family of compounds . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as bioisosteric replacements for carboxylic acids in medicinal chemistry .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, such as this compound, has seen significant advancements. Researchers are continually working to develop more efficient and eco-friendly methods for their synthesis . One method involves a [3+2]-cycloaddition reaction between nitriles and sodium azide using silver nitrate as a catalyst in refluxing DMF .Molecular Structure Analysis
The tetrazole ring in this compound consists of a five-membered ring with four nitrogen atoms and one carbon atom . The compound has a high nitrogen content among stable heterocycles .Chemical Reactions Analysis
Tetrazoles, including this compound, are known for their stability over a wide pH range and resistance to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands .Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which 5-bromo-1-phenyl-1h-tetrazole belongs, are known to interact with various biological targets . For instance, some tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound might have similar properties.
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound might have similar effects.
Action Environment
It’s known that corrosion is an electrochemical process occurring when the metal is in contact with a corrosive medium, such as atmospheric humidity, marine aerosol, underwater marine environment, rain, etc . This suggests that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
The future directions for 5-Bromo-1-phenyl-1H-tetrazole and other tetrazoles involve the development of more efficient and eco-friendly methods for their synthesis . They are also being studied for their potential applications in medicinal chemistry . For instance, 5-Phenyl-1H-tetrazole has been suggested as a promising candidate for replacing toxic 1H-Benzotriazole in the prevention of bronze archaeological and artistic objects corrosion .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-phenyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances
Molecular Mechanism
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have similar properties.
Properties
IUPAC Name |
5-bromo-1-phenyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBYPPLWGIVLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303445 | |
Record name | 5-bromo-1-phenyl-1h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-34-6 | |
Record name | NSC158366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-1-phenyl-1h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-phenyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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